2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-derived compound functionalized with an isopropyl group at the pyrazole’s 5-position and a thiophen-3-yl moiety at the 3-position. The acetonitrile group at the 1-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)12-7-11(10-3-6-16-8-10)14-15(12)5-4-13/h3,6-9H,5H2,1-2H3 |
InChI Key |
FGQYMUIVILKJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#N)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation to form sulfoxide or sulfone derivatives depending on reaction conditions.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | 2-(5-Isopropyl-3-(thiophen-3-yl-1-oxide)-1H-pyrazol-1-yl)acetonitrile |
| mCPBA | Dichloromethane, 0°C, 2 hr | 2-(5-Isopropyl-3-(thiophen-3-yl-1,1-dioxide)-1H-pyrazol-1-yl)acetonitrile |
The pyrazole ring remains intact during these reactions, with oxidation localized to the sulfur atom in the thiophene moiety.
Nucleophilic Substitution
The acetonitrile group participates in nucleophilic substitution, particularly under basic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq) | Ethanol, reflux, 6 hr | 2-(5-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetamide |
| LiAlH₄ | THF, 0°C → RT, 3 hr | 2-(5-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine |
The nitrile-to-amide conversion proceeds via acid-catalyzed hydrolysis, while reduction with LiAlH₄ yields the corresponding amine.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
| Reagent | Conditions | Product |
|---|---|---|
| Benzoyl nitrile oxide | Toluene, 80°C, 12 hr | Pyrazolo[1,2-a]pyrazole fused derivative |
| Diazoacetate | Cu(acac)₂, DCM, RT, 24 hr | Pyrazolo[1,5-c]pyrimidine analog |
Regioselectivity in these reactions is influenced by the electron-withdrawing nitrile group, directing addition to the pyrazole’s C4 position .
Hydrolysis of the Nitrile Group
Controlled hydrolysis converts the nitrile to a carboxylic acid:
| Reagent | Conditions | Product |
|---|---|---|
| H₂SO₄ (conc) | H₂O, reflux, 8 hr | 2-(5-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid |
| NaOH (40%) | EtOH/H₂O, 90°C, 6 hr | Sodium salt of the carboxylic acid |
Halogenation
Electrophilic halogenation occurs preferentially at the thiophene ring:
| Reagent | Conditions | Product |
|---|---|---|
| NBS | CCl₄, AIBN, 70°C, 3 hr | 2-(5-Isopropyl-3-(5-bromothiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile |
| Cl₂ (gas) | FeCl₃, DCM, 0°C, 1 hr | 2-(5-Isopropyl-3-(2,5-dichlorothiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile |
Metal-Catalyzed Coupling
The nitrile group facilitates palladium-catalyzed cross-coupling:
| Reagent | Conditions | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Biaryl-substituted derivative |
Key Mechanistic Insights
-
Thiophene Reactivity : The sulfur atom’s lone pairs make the thiophene ring prone to electrophilic substitution and oxidation.
-
Nitrile Participation : The electron-withdrawing nitrile group activates the pyrazole ring for nucleophilic attack at C4 .
-
Steric Effects : The isopropyl group at C5 hinders reactions at the pyrazole’s N2 position, directing reactivity to C3 and C4 .
Scientific Research Applications
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and thiophene moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Thiophene Position: The thiophen-3-yl group in the target compound vs. thiophen-2-yl in analogs alters electronic distribution. Thiophen-3-yl may induce distinct dipole moments or π-π stacking interactions in supramolecular or protein-binding contexts . Boiling Points: Higher boiling points in cyclopropyl derivatives (422.9°C) vs. ethyl/isopropyl analogs suggest stronger intermolecular forces due to rigid cyclopropane geometry .
Synthetic Accessibility :
- Similar synthetic routes (e.g., cyclocondensation of hydrazines with β-ketonitriles in dioxane/triethylamine) are applicable, but substituent-specific reagents are required (e.g., isopropyl halides vs. cyclopropane derivatives) .
Biological Activity
The compound 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS Number: 2098110-96-2) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is , with a molecular weight of approximately 250.32 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and a thiophene moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. In studies, compounds similar to 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile demonstrated effective inhibition against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Pyrazoles have been reported to inhibit pro-inflammatory pathways. For instance, compounds derived from pyrazole structures have been shown to reduce the expression of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antitumor Activity : Some pyrazole derivatives are recognized for their ability to inhibit cancer cell proliferation. They act on various molecular targets involved in tumor progression, including kinases and transcription factors associated with cancer cell survival and growth .
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results indicated that derivatives similar to 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These results highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Activity
In another investigation focused on anti-inflammatory properties, pyrazole derivatives were tested for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in cellular models. Results showed that certain derivatives significantly reduced the activation of NF-kB/AP-1 signaling pathways at concentrations below 50 μM, indicating potent anti-inflammatory effects .
Data Summary
The following table summarizes key findings related to the biological activity of pyrazole derivatives, including 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:
Q & A
Q. What are the recommended synthesis protocols for 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. For pyrazole-acetonitrile derivatives, a common approach includes:
- Step 1: Condensation of thiophene-3-carbaldehyde with isopropyl hydrazine to form the pyrazole core.
- Step 2: Alkylation with chloroacetonitrile under basic conditions (e.g., NaH in THF) to introduce the nitrile group.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol) .
Reaction monitoring via TLC and intermediate characterization using -NMR is critical to ensure regioselectivity in pyrazole formation.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the nitrile group. Avoid prolonged storage due to potential degradation into reactive byproducts .
- Safety: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (Category 2A hazards); immediate washing with water is required post-exposure .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- - and -NMR: Assign protons and carbons in the pyrazole, thiophene, and acetonitrile moieties (e.g., δ ~4.0–4.2 ppm for CHCN; δ ~6.8–8.2 ppm for thiophene protons) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm.
- FT-IR: Validate nitrile absorption at ~2240 cm and pyrazole C=N stretches at ~1600 cm .
Q. What are the key considerations in designing initial biological activity studies?
- Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known interactions with pyrazole or thiophene motifs (e.g., kinase inhibitors).
- Assay Design: Use dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases). Include solvent controls (DMSO <1%) to rule out artifacts .
Advanced Research Questions
Q. How can contradictory NMR data be resolved when characterizing novel derivatives?
- Methodological Answer:
- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., rotational barriers in substituents).
- 2D Experiments (COSY, HSQC): Assign overlapping peaks in crowded regions (e.g., thiophene-pyrazole coupling).
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 2-((5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile) to validate assignments .
Q. What strategies optimize reaction yields for complex heterocyclic acetonitriles?
- Methodological Answer:
- Catalyst Screening: Test Pd-catalyzed cross-coupling for challenging C–S/C–N bond formations.
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 5 h conventional heating) and improve yields by 15–20% .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for SN2 reactions but switch to THF for acid-sensitive intermediates .
Q. How to assess environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer:
- Degradation Studies: Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) to identify breakdown products via LC-MS.
- Bioaccumulation Assays: Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to determine log values .
- Toxicity Profiling: Evaluate acute/chronic effects on algae (OECD 201) and zebrafish embryos (FET test) .
Q. What computational methods predict reactivity and guide synthetic modifications?
- Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile α-carbon).
- Molecular Docking: Screen against target proteins (e.g., COX-2) to prioritize derivatives with enhanced binding affinity.
- QSAR Models: Corrogate electronic parameters (Hammett σ) with biological activity to design analogs .
Q. How to address stability challenges under various experimental conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- Stabilizers: Add antioxidants (BHT) or chelating agents (EDTA) to formulations.
- Lyophilization: Improve long-term stability of aqueous solutions by converting to lyophilized powders .
Q. What methodologies evaluate structure-activity relationships in pharmacological studies?
- Methodological Answer:
- Pharmacophore Mapping: Identify critical moieties (e.g., pyrazole ring, nitrile group) using Discovery Studio.
- Mutagenesis Studies: Replace isopropyl/thiophene groups with bioisosteres (e.g., cyclopropyl, furan) to assess activity loss.
- Metabolite Profiling: Use hepatic microsomes to identify active metabolites and refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
